molecular formula C10H12O4 B13545755 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- CAS No. 111957-97-2

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl-

Cat. No.: B13545755
CAS No.: 111957-97-2
M. Wt: 196.20 g/mol
InChI Key: REXARJRMGFUATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- typically involves the reaction of maleic anhydride with furan derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the epoxy ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein phosphatase 2A. This inhibition disrupts various cellular processes, including cell division and signaling pathways. The molecular targets include specific proteins involved in these pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- stands out due to its specific inhibitory action on protein phosphatase 2A, which is not commonly observed in other similar compounds. This unique property makes it valuable in both research and potential therapeutic applications .

Properties

CAS No.

111957-97-2

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C10H12O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h5-6H,3-4H2,1-2H3

InChI Key

REXARJRMGFUATC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(C3C2C(=O)OC3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.